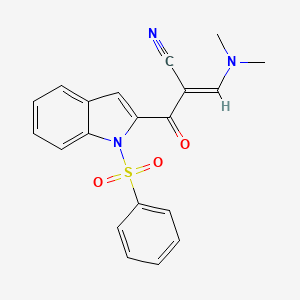
3-(Dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Dimethylamino)-2-(1-(phenylsulfonyl)-1H-indole-2-carbonyl)acrylonitrile, also known by its CAS number 1265231-91-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
The molecular formula of the compound is C20H17N3O3S, with a molecular weight of 379.43 g/mol. It exhibits several notable physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O3S |
| Molecular Weight | 379.43 g/mol |
| Purity | 97% |
| CAS Number | 1265231-91-1 |
| GHS Code | GHS07 |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been reported to exhibit anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against specific cancer cell lines. For instance, studies have shown that derivatives related to this compound can enhance apoptosis in hypopharyngeal tumor cells, indicating its potential as an anticancer agent .
Anticancer Activity
Recent research highlights the compound's effectiveness in targeting cancer cells. For example:
- Cytotoxicity Studies : In vitro studies indicated that the compound demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
- Apoptosis Induction : The compound was found to trigger apoptotic pathways, which are crucial for eliminating cancerous cells .
Case Study: FaDu Cell Line
A detailed investigation into the FaDu cell line revealed that treatment with this compound resulted in a marked increase in apoptosis markers compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells and confirmed the compound's efficacy in inducing cell death.
Neuropharmacological Potential
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess neuropharmacological effects. The interaction with muscarinic acetylcholine receptors (M3R) has been noted, which plays a role in cognitive function and could be relevant for conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the indole and acrylonitrile moieties have been explored to enhance selectivity and potency against target receptors. For instance, compounds with specific substitutions on the indole ring have shown improved binding affinity and inhibition of cancer cell proliferation .
Propiedades
IUPAC Name |
(E)-2-[1-(benzenesulfonyl)indole-2-carbonyl]-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-22(2)14-16(13-21)20(24)19-12-15-8-6-7-11-18(15)23(19)27(25,26)17-9-4-3-5-10-17/h3-12,14H,1-2H3/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLIYMMRFFMCEJ-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













